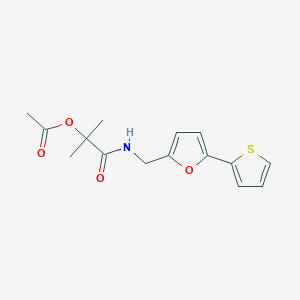

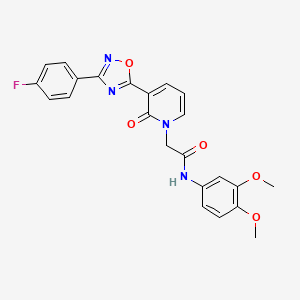

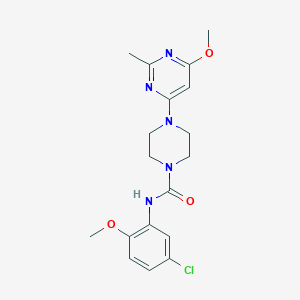

![molecular formula C23H23N3O5 B2549603 N-[1-(环丙烷羰基)-3,4-二氢-2H-喹啉-7-基]-N'-(2,3-二氢-1,4-苯并二氧杂环-6-基)草酰胺 CAS No. 898447-50-2](/img/structure/B2549603.png)

N-[1-(环丙烷羰基)-3,4-二氢-2H-喹啉-7-基]-N'-(2,3-二氢-1,4-苯并二氧杂环-6-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Design, Synthesis, and Biological Evaluation

The study presented in paper focuses on the design and synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives, specifically targeting their potential as anti-influenza agents. The compound G07, in particular, showed significant activity against various influenza virus strains, including H1N1 and H3N2, as well as influenza B virus. The synthesis process aimed to create compounds with good drug-likeness, adhering to Lipinski’s rule and ADMET predictions. The biological evaluations included cytotoxicity assays and cytopathic effect assays, with G07 demonstrating potent inhibitory effects on the viral ribonucleoprotein and the PA-PB1 subunit of RNA polymerase.

Modulation of Human Vanilloid Receptor 1

In paper , the discovery of N-quinolin-3-yl-benzamides as antagonists of the human TRPV1 receptor is discussed. The research began with high throughput screening of a compound library, which identified N-pyridyl-3-benzamides as agonists. Further synthesis of analogs led to the development of N-quinolin-3-yl-benzamides, which acted as low nanomolar antagonists. This finding is significant as it opens up possibilities for the modulation of the TRPV1 receptor, which is involved in pain perception.

Antibacterial Activity of Pyrroloquinolinyl Benzamides

Paper describes the synthesis of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which were designed using a molecular hybridization approach. The synthesis was carried out using benzohydrazide derivatives and 9-phenylfuro[3,4-b]quinoline-1,3-diones, with Et3N as a catalyst. The process was noted for its simplicity, high yield, and eco-friendly approach. The antibacterial activity of these compounds was tested against various strains of bacteria, with compound 9a showing effectiveness against E. coli, S. aureus, and E. faecalis.

Cytotoxic Activity of Naphthoquinoline Carboxamides

The research in paper involved the synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides and their analogs, which were evaluated for antitumor activity both in vitro and in vivo. The study explored different chromophore variations and side chain modifications, including chiral alpha-methyl compounds. The naphthoquinolines displayed strong cytotoxicity and DNA binding affinity, particularly to G-C rich DNA regions. The chiral alpha-methyl analogues showed enhanced cytotoxicity compared to their parent compounds, with the R-enantiomer being more effective in delaying tumor growth in mice.

科学研究应用

合成方法和化学转化

研究人员已经开发了创新的合成方法和化学转化,以构建复杂的喹啉衍生物和相关化合物。例如,Szakonyi 等人(2002 年)探索了通过环丙烷化过程合成 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物,展示了喹啉衍生物在合成化学中的多功能性 Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002。此外,Gonzalez-Lopez de Turiso 和 Curran(2005 年)重点介绍了一种合成螺环己二烯酮的自由基环化方法,展示了喹啉衍生物在构建复杂分子结构中的应用 Gonzalez-Lopez de Turiso & Curran, 2005。

生物活性与应用

喹啉衍生物的药理潜力一直是备受关注的重要领域。偶氮亚胺喹啉衍生物已被合成并评估其抗氧化、抗炎、抗菌活性和 DNA/BSA 结合,突出了这些化合物的治疗潜力 Douadi 等人,2020 年。这些发现强调了喹啉衍生物在药物化学和药物设计中的广泛适用性。

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-21(22(28)25-17-7-8-19-20(13-17)31-11-10-30-19)24-16-6-5-14-2-1-9-26(18(14)12-16)23(29)15-3-4-15/h5-8,12-13,15H,1-4,9-11H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSJKZCKRMPQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

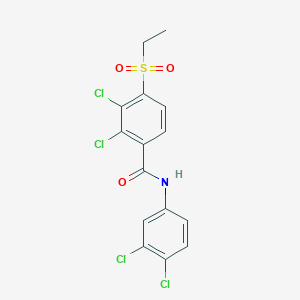

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![1-(Azepan-1-yl)-2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2549534.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)